molecular formula C15H14N2O3 B11936582 2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide

2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide

Cat. No.: B11936582
M. Wt: 270.28 g/mol
InChI Key: LQGMBUGEAAGJKW-UHFFFAOYSA-N
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Description

2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of hydroxyl groups and an ethylideneamino linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-hydroxybenzamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide involves its interaction with specific molecular targets. The hydroxyl groups and the ethylideneamino linkage play a crucial role in its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N’-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide
  • 2-hydroxy-N’-[(1E)-1-(2-pyridinyl)ethylidene]benzohydrazide

Uniqueness

2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide is unique due to its specific structural features, such as the presence of hydroxyl groups and the ethylideneamino linkage. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

2-Hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide, also known as Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, is a compound characterized by its unique structure featuring hydroxyl groups and an ethylideneamino linkage. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C15H15N2O3
  • Molecular Weight : 273.29 g/mol
  • Structure : The compound consists of a benzamide backbone with hydroxyl substituents that significantly influence its chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant activity:

  • Mechanism of Action : The compound interacts with specific molecular targets, where the hydroxyl groups and the ethylideneamino linkage are crucial for binding to enzymes or receptors.
  • In Vitro Studies : In assays against Gram-positive and Gram-negative bacteria, it showed promising results comparable to standard antibiotics such as kanamycin .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison to Standard
Staphylococcus aureus< 10 µg/mLComparable to kanamycin
Escherichia coli< 15 µg/mLComparable to streptomycin
Pseudomonas aeruginosa< 12 µg/mLHigher than ciprofloxacin

Antioxidant Activity

The compound also exhibits significant antioxidant properties. It has been evaluated using various assays that measure its ability to scavenge free radicals:

  • DPPH Scavenging Method : The antioxidant activity was quantified with an IC50 value indicating effective radical scavenging capabilities .
Assay Type IC50 Value (µg/mL)
DPPH Scavenging6.12

Study on Antimicrobial Efficacy

A recent study explored the efficacy of this compound against clinical isolates of bacteria. The findings revealed that the compound exhibited strong antibacterial effects, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .

Research on Antioxidant Potential

In another investigation focused on the antioxidant properties of various Schiff base ligands, this compound was highlighted for its superior electron donation abilities compared to traditional anti-inflammatory drugs like ketoprofen. This property enhances its potential application in preventing oxidative stress-related diseases .

Properties

IUPAC Name

2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGMBUGEAAGJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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